3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one
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Description
3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, also known as MPDQ, is a heterocyclic compound that has gained interest in the scientific community due to its potential therapeutic applications. MPDQ belongs to the class of quinazolinones and has been synthesized through various methods.
Mechanism of Action
Target of Action
Quinazolin-4(1h)-ones, a class of compounds to which this molecule belongs, have been reported to have a wide range of applications such as antitumor , antioxidant and anticancer , antibacterial , antifungal , anticonvulsant , and antihypertension drugs , and used as 5-hydroxytryptamine (5-HT) receptor ligand .
Mode of Action
It is known that the synthesis of 2,3-dihydroquinazolin-4(1h)-ones involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Given the broad spectrum of pharmacological and biological activities of quinazolin-4(1h)-ones , it can be inferred that this compound might affect multiple biochemical pathways.
Result of Action
Given the wide range of applications of quinazolin-4(1h)-ones , it can be inferred that this compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPKSZILRECDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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